1,1,1-Tribromopropane
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Overview
Description
1,1,1-Tribromopropane is an organic compound with the molecular formula C₃H₅Br₃. It is a colorless to pale yellow liquid at room temperature and is known for its high density and reactivity. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
1,1,1-Tribromopropane can be synthesized through several methods:
Addition of Bromine to Propylene: One common method involves the addition of bromine to propylene in the presence of a catalyst such as iron. This reaction typically occurs at low temperatures to control the reaction rate and yield.
Reaction with Phosphorus Pentabromide: Another method involves the reaction of epibromohydrin or symmetrical dibromohydrin with phosphorus pentabromide. This method is often used in laboratory settings due to its simplicity and high yield.
Industrial Production: Industrially, this compound is produced by the bromination of propane using bromine in the presence of a catalyst.
Chemical Reactions Analysis
1,1,1-Tribromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: The compound can be reduced to form 1,1-dibromopropane or 1-bromopropane using reducing agents such as zinc in acetic acid.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes such as 1,1-dibromoethylene.
Scientific Research Applications
1,1,1-Tribromopropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biological molecules.
Industrial Applications: In industry, this compound is used as a flame retardant, solvent, and intermediate in the production of other brominated compounds.
Mechanism of Action
The mechanism of action of 1,1,1-tribromopropane involves its reactivity with nucleophilic sites in molecules. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to modify proteins, enzymes, and other biological molecules by forming covalent bonds with nucleophilic residues such as cysteine, serine, and lysine .
Comparison with Similar Compounds
1,1,1-Tribromopropane can be compared with other brominated propanes such as 1,2,3-tribromopropane and 1,1-dibromopropane:
Properties
CAS No. |
25497-42-1 |
---|---|
Molecular Formula |
C3H5Br3 |
Molecular Weight |
280.78 g/mol |
IUPAC Name |
1,1,1-tribromopropane |
InChI |
InChI=1S/C3H5Br3/c1-2-3(4,5)6/h2H2,1H3 |
InChI Key |
AONKGGMHQHWMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(Br)(Br)Br |
Origin of Product |
United States |
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